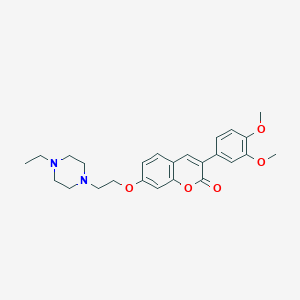![molecular formula C13H17ClN2O3S B3015994 Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride CAS No. 2344678-91-5](/img/structure/B3015994.png)
Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of these compounds involved condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes . The formation of the desired products was confirmed using spectrochemical techniques .Molecular Structure Analysis
While specific molecular structure analysis for the requested compound is not available, the related oxo-spiro chromene Schiff’s bases have a common structural feature, the azomethine group i.e. (–HC=N–) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions between primary amines and carbonyl compounds .Scientific Research Applications
Hepatoprotective Effects
A study by Yasuda et al. (1986) highlighted the hepatoprotective properties of a novel compound, Y-8845, against acute and chronic hepatic injury induced by carbon tetrachloride and endotoxin in rats. The compound demonstrated a dose-dependent reduction in serum transaminase activities, liver cell necrosis, liver fibrosis, and liver enlargement, indicating its potential as a protective and therapeutic agent for liver injury (Yasuda et al., 1986).
Neuropharmacological Potential
Rao et al. (1990) explored the pharmacological profile of 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate, ligands of the N-Methyl-D-Aspartate-associated Glycine Receptor. The study concluded that despite their brain bioavailability and potency at the glycine receptor in vitro, these compounds were rapidly inactivated, limiting their in vivo utility (Rao et al., 1990).
Biodistribution and Neuroprotection
Yu et al. (2003) investigated Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug. The compound demonstrated the ability to pass the blood-brain barrier and accumulate in cortical brain areas, indicating its potential for neuroprotection and therapeutic applications (Yu et al., 2003).
Mechanism of Action
Future Directions
The future directions for research on these compounds could involve further exploration of their antimicrobial and anticancer potential, as well as investigation into other potential pharmacological activities. The Nitro derivatives among all the synthesized compounds have exhibited eminent anticancer and antibacterial activities , suggesting a promising direction for future research.
Properties
IUPAC Name |
methyl 2-methyl-2-oxospiro[2λ6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S.ClH/c1-18-12(16)9-7-13(8-9)14-10-5-3-4-6-11(10)19(2,17)15-13;/h3-6,9,14H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQITPRVZMBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)NC3=CC=CC=C3S(=N2)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
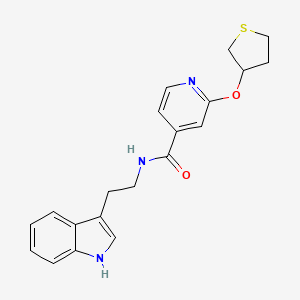
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
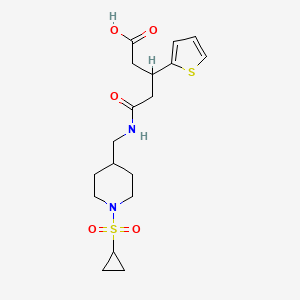
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
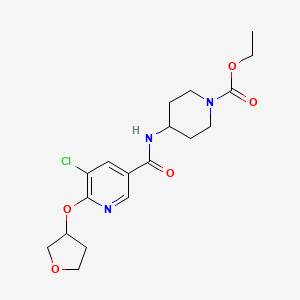
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
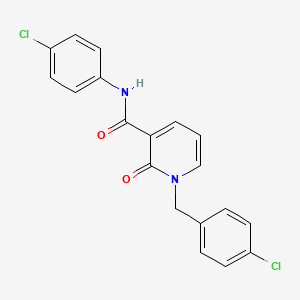
![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)
